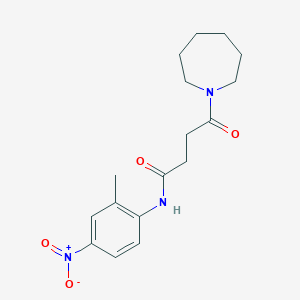![molecular formula C18H19N5O B5359600 N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(1H-pyrazol-4-yl)benzamide](/img/structure/B5359600.png)
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(1H-pyrazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(1H-pyrazol-4-yl)benzamide, also known as DMAPT, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DMAPT is a synthetic compound that can be synthesized through various methods and has been extensively studied for its mechanism of action and physiological effects.
Mecanismo De Acción
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(1H-pyrazol-4-yl)benzamide exerts its anti-cancer and anti-inflammatory effects through the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell proliferation. This compound inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, a protein that inhibits the activation of NF-κB. This results in the inhibition of NF-κB-mediated gene expression, leading to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. This compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the activation of caspases and the release of cytochrome c from the mitochondria. This compound also inhibits cell proliferation by inducing cell cycle arrest at the G1 phase. Additionally, this compound modulates immune responses by inhibiting the production of inflammatory cytokines and promoting the differentiation of regulatory T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(1H-pyrazol-4-yl)benzamide in lab experiments is its high potency and specificity towards the NF-κB pathway. This compound has been shown to be effective at low concentrations, making it a cost-effective option for lab experiments. However, one of the limitations of using this compound is its instability in aqueous solutions, which can affect its efficacy and reproducibility in experiments.
Direcciones Futuras
There are several future directions for the research on N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(1H-pyrazol-4-yl)benzamide, including the development of more stable analogs of this compound, the investigation of its potential therapeutic applications in other diseases, and the exploration of its combination therapy with other anti-cancer agents. Additionally, the identification of biomarkers that can predict the response to this compound treatment can help in the personalized treatment of cancer patients. Overall, the research on this compound has the potential to lead to the development of novel therapeutic agents for the treatment of cancer and inflammatory diseases.
Métodos De Síntesis
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(1H-pyrazol-4-yl)benzamide can be synthesized through various methods, including the reaction of 3-(1H-pyrazol-4-yl)benzoic acid with N,N-dimethylformamide dimethyl acetal, followed by the reaction with 2-bromo-3-(dimethylamino)methylpyridine. Another method involves the reaction of 3-(1H-pyrazol-4-yl)benzoic acid with N,N-dimethylformamide dimethyl acetal, followed by the reaction with 2-chloro-3-(dimethylamino)methylpyridine. Both methods result in the formation of this compound with high yield and purity.
Aplicaciones Científicas De Investigación
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(1H-pyrazol-4-yl)benzamide has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-angiogenic properties. This compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. This compound has also been shown to inhibit the production of inflammatory cytokines and angiogenic factors, making it a potential therapeutic agent for the treatment of inflammatory diseases and cancer.
Propiedades
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]-3-(1H-pyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-23(2)17-15(7-4-8-19-17)10-20-18(24)14-6-3-5-13(9-14)16-11-21-22-12-16/h3-9,11-12H,10H2,1-2H3,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZIKFZJLZCFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNC(=O)C2=CC=CC(=C2)C3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-1-[(2,2,3,3-tetrafluoropropoxy)acetyl]-3-piperidinamine](/img/structure/B5359520.png)
![N-(tert-butyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5359527.png)
![ethyl 11-cyano-4-oxo-7,8,9,10-tetrahydro-4H-pyrimido[1,2-g]-1,6-naphthyridine-3-carboxylate](/img/structure/B5359535.png)
![methyl 4-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5359539.png)
![3-methyl-7-{[(2-methylphenyl)thio]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5359542.png)
![N,N-dimethyl-4-morpholin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-sulfonamide](/img/structure/B5359553.png)

![N-cyclopropyl-5-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B5359564.png)



![N-methyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5359610.png)
![2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B5359615.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(methoxymethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5359630.png)